2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide
描述
BenchChem offers high-quality 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5S/c1-21(2)12-15-6-3-7-16(20(15)28-21)27-13-19(24)23-14-22(25,17-8-4-10-26-17)18-9-5-11-29-18/h3-11,25H,12-14H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGYTGVHDTXIPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is a complex organic molecule with potential biological activities. Its unique structure incorporates a benzofuran moiety and various functional groups that may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 351.4 g/mol. The compound features multiple functional groups, including an ether linkage and hydroxyl groups, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H19N3O4S |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide |
| SMILES | CC1(CC=C(C=C1)OC(C(=O)NCC(C)C)C(C=C(C=C(C)C))C)C |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Studies have suggested that it may modulate various biochemical pathways through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It could act as an antagonist or agonist at specific receptors, influencing cellular responses.
- Antioxidant Activity : Preliminary assays indicate potential antioxidant properties that could protect cells from oxidative stress.
1. Antioxidant Activity
Research has shown that compounds similar to this one exhibit significant antioxidant activity. For instance, related benzofuran derivatives demonstrated IC50 values in the low micromolar range against reactive oxygen species (ROS), suggesting that the compound could effectively scavenge free radicals and reduce oxidative damage .
2. Anticancer Potential
The compound's structural features suggest potential anticancer properties. Analogous compounds have been reported to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. For example, aurones with similar scaffolds showed low nanomolar potency against leukemia K562 cells . Further studies are needed to evaluate the specific anticancer mechanisms of this compound.
3. Antimicrobial Activity
The benzofuran moiety is known for its broad-spectrum antimicrobial activity. Research indicates that derivatives containing this structure exhibit fungicidal effects against various pathogens . The specific antimicrobial efficacy of the compound remains to be thoroughly investigated.
Case Studies and Research Findings
- Antioxidant Assays : A study conducted on related compounds revealed IC50 values for antioxidant activity ranging from 7.76 to 17.07 μM, significantly lower than standard antioxidants like L-ascorbic acid (IC50 = 27.59 μM) .
- Cancer Cell Proliferation : In vitro studies demonstrated that compounds similar to the one inhibited cell growth in several cancer lines with IC50 values comparable to established chemotherapeutics .
- Synthetic Pathways : The synthesis of this compound involves several steps that optimize yield and purity, utilizing advanced techniques such as continuous flow reactors . Understanding these pathways is crucial for scaling production for therapeutic applications.
科学研究应用
Research indicates that this compound exhibits significant biological activities:
- Indoleamine 2,3-dioxygenase (IDO) Inhibition : The compound has been identified as an inhibitor of IDO, an enzyme involved in immune regulation and tumor progression. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer therapies .
- Antioxidant Properties : Studies suggest that derivatives of this compound may possess antioxidant activities, which are crucial for protecting cells from oxidative stress .
- Antibacterial Activity : The presence of furan and thiophene rings indicates potential antibacterial properties against various pathogens, enhancing its therapeutic profile .
Case Studies
Several studies have documented the applications and effects of this compound:
- Cancer Treatment : A study highlighted the effectiveness of similar compounds as IDO inhibitors, demonstrating their potential to enhance anti-cancer immune responses .
- Antioxidant Activity Evaluation : Research utilizing DFT (Density Functional Theory) calculations has shown that certain derivatives exhibit significant antioxidant properties, suggesting their utility in preventing oxidative damage in cells .
- Antibacterial Testing : A comparative analysis revealed that compounds with similar structures showed strong antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents in infectious diseases .
常见问题
Basic Research Questions
Q. What are the critical steps for synthesizing this compound, and how are reaction conditions optimized?
- Methodological Answer : The synthesis involves multi-step organic reactions, including coupling of the benzofuran and thiophene-furan-hydroxyethyl acetamide moieties. Key steps include:
- Nucleophilic substitution to attach the benzofuranoxy group to the acetamide core (controlled at 60–80°C in polar aprotic solvents like DMF) .
- Protection/deprotection strategies for the hydroxyl group to prevent unwanted side reactions .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization .
- Optimization : Reaction yields are maximized by adjusting temperature (±5°C increments), solvent polarity (e.g., acetonitrile vs. dichloromethane), and catalyst loading (e.g., 1–5 mol% palladium for cross-coupling) .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify substituent connectivity and stereochemistry .
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% threshold for biological assays) .
- High-resolution mass spectrometry (HRMS) for precise molecular weight confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Perform variable-temperature NMR to identify dynamic effects (e.g., rotameric equilibria in the acetamide group) .
- Use 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals and confirm through-space coupling .
- Cross-validate with X-ray crystallography (if crystals are obtainable) to unambiguously determine stereochemistry .
Q. What strategies improve bioactivity while maintaining metabolic stability?
- Methodological Answer :
- Structural modifications : Replace the labile hydroxyl group with a trifluoromethyl or methoxy group to reduce oxidative metabolism .
- Prodrug design : Mask polar groups (e.g., esterify the hydroxyl) to enhance membrane permeability, with enzymatic cleavage in target tissues .
- SAR studies : Test analogs with substituted thiophene/furan rings (e.g., chloro, nitro groups) to optimize receptor binding .
Q. How can reaction scalability be achieved without compromising yield or purity?
- Methodological Answer :
- Flow chemistry : Implement continuous flow reactors to maintain precise temperature control and reduce side reactions during scale-up .
- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., solvent volume, catalyst concentration) affecting yield .
- In-line monitoring : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction tracking .
Q. What computational methods predict pharmacokinetic properties or off-target interactions?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger Suite) to screen against CYP450 isoforms (e.g., CYP3A4) for metabolic liability .
- MD simulations (GROMACS, AMBER) to assess binding stability in target proteins (e.g., kinase inhibitors) .
- ADMET prediction (SwissADME, pkCSM) to optimize logP (<5), topological polar surface area (TPSA <140 Ų), and hERG channel inhibition .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Plasma protein binding assays : Measure free drug concentration to explain reduced in vivo activity .
- Metabolite profiling (LC-MS/MS) to identify inactive or toxic metabolites formed in vivo .
- Pharmacokinetic modeling (e.g., compartmental analysis) to adjust dosing regimens for optimal exposure .
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
